molecular formula C9H13Cl2N3 B1461131 (7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride CAS No. 1881296-03-2

(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B1461131
CAS No.: 1881296-03-2
M. Wt: 234.12 g/mol
InChI Key: APIVBGDSCVECIB-UHFFFAOYSA-N
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Description

(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of pyrrolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolopyridine Core: The initial step involves the construction of the pyrrolopyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a pyrrole derivative under acidic or basic conditions.

    Methylation: The next step involves the methylation of the pyrrolopyridine core at the 7-position. This can be accomplished using methyl iodide or a similar methylating agent in the presence of a base such as potassium carbonate.

    Aminomethylation: The final step involves the introduction of the methanamine group at the 3-position of the pyrrolopyridine core. This can be achieved through a Mannich reaction, where the pyrrolopyridine is reacted with formaldehyde and a secondary amine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of any functional groups present.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, where it can react with various electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are carried out in the presence of a base like triethylamine or pyridine.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.

    Biological Studies: The compound is employed in the study of cellular signaling pathways and enzyme inhibition.

    Pharmaceutical Development: It serves as a precursor for the development of potential therapeutic agents targeting various diseases.

    Chemical Biology: The compound is used in the design and synthesis of chemical probes for studying biological systems.

Mechanism of Action

The mechanism of action of (7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating the signaling pathways regulated by the kinase. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are also used as kinase inhibitors.

    Pyrrolopyridine Derivatives: Compounds with similar pyrrolopyridine cores but different substituents.

Uniqueness: (7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards certain molecular targets. This makes it a valuable compound in the development of targeted therapies and chemical probes.

Properties

IUPAC Name

(7-methylpyrrolo[2,3-b]pyridin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-12-4-2-3-8-7(5-10)6-11-9(8)12;;/h2-4,6H,5,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIVBGDSCVECIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C2C1=NC=C2CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride
Reactant of Route 3
(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride
Reactant of Route 4
(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride
Reactant of Route 6
(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride

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